Cyclobenzaprine N-Oxide Cyclobenzaprine N-Oxide Cyclobenzaprine N-Oxide is a metabolite of Cyclobenzaprine hydrochloride.
Brand Name: Vulcanchem
CAS No.: 6682-26-4
VCID: VC21331946
InChI: InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
SMILES: C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol

Cyclobenzaprine N-Oxide

CAS No.: 6682-26-4

Cat. No.: VC21331946

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cyclobenzaprine N-Oxide - 6682-26-4

CAS No. 6682-26-4
Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
IUPAC Name N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Standard InChI InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Standard InChI Key CWVULMRJHWMZLY-UHFFFAOYSA-N
SMILES C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Canonical SMILES C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Appearance White to Off-White Solid
Melting Point 75-77°C

Chemical Identity and Properties

Cyclobenzaprine N-Oxide (CAS Number: 6682-26-4) is chemically defined as 3-(5H-dibenzo[a,d]annulen-5-ylidene)-N,N-dimethylpropan-1-amine oxide. It has a molecular formula of C₂₀H₂₁NO with a molecular weight of 291.39 g/mol . The compound serves as a key metabolite of cyclobenzaprine hydrochloride, a tricyclic skeletal muscle relaxant .

The compound is also known by several synonyms including:

  • 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-Oxide

  • 3-(dibenzo[1,2-a:1',2'-e]annulen-11-ylidene)-N,N-dimethylpropan-1-amine oxide

  • Cyclobenzalin N-oxide

Physical and Chemical Characteristics

Cyclobenzaprine N-Oxide exhibits distinct physical properties that are important for its identification, handling, and storage. The following table summarizes these key physical and chemical parameters:

PropertyValueReference
Molecular FormulaC₂₀H₂₁NO
Molecular Weight291.39 g/mol
Melting Point106-108°C
Physical StateSolid (white to pale beige)
SolubilitySlightly soluble in chloroform and methanol
pKa4.62±0.40 (Predicted)
Storage Temperature-20°C
StabilityTemperature sensitive, very hygroscopic

The compound possesses a specific molecular structure represented by the following descriptors:

  • SMILES notation: CN+([O-])CCC=C1c2ccccc2C=Cc3ccccc13

  • InChI: InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3

Supplier InformationSpecificationsReference
Product FormatNeat
Purity>95% (HPLC)
Product TypeMetabolite, Impurity Reference Material
Storage Requirements-20°C freezer, under inert atmosphere

Commercial pricing for this compound varies significantly based on quantity and supplier, with costs ranging from approximately $410 for 50mg to $1000 for 10mg from different manufacturers .

Formation and Metabolism

Metabolic Pathways

Cyclobenzaprine N-Oxide forms as a result of oxidative metabolism of cyclobenzaprine, specifically through N-oxidation of the tertiary amine group. Cyclobenzaprine undergoes extensive metabolism in the liver via both oxidative and conjugative pathways .

The primary metabolic pathways of cyclobenzaprine include:

  • N-demethylation: Leads to formation of desmethylcyclobenzaprine, catalyzed by cytochrome P-450 (CYP) isoenzymes 3A4, 1A2, and to a lesser extent, 2D6

  • N-oxidation: Results in Cyclobenzaprine N-Oxide formation

  • N-glucuronidation: Forms glucuronide conjugates, catalyzed by UGT1A4 and UGT2B10

Degradation Mechanisms

Research on the degradation mechanisms of cyclobenzaprine has identified Cyclobenzaprine N-Oxide as one of fifteen major oxidation products and impurities . Studies clearly indicate that cyclobenzaprine degrades through oxidation at multiple sites:

  • Oxidation of the tertiary amine group to generate the N-oxide

  • Oxidation of both the endocyclic and exocyclic double bonds to form epoxides

These unstable epoxides undergo further degradation to more polar compounds and subsequent cleavage of the alkyl side-chain to form dibenzosuberenone and anthraquinone as final degradation products .

Analytical Detection and Quantification

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for detection and quantification of Cyclobenzaprine N-Oxide. The following table presents specific LC-MS/MS parameters used for its analysis:

ParameterValueReference
Mass transition [m/z]292.4 → 231.2
Declustering potential55 V
Focusing potential380 V
Entrance potential9 V
Cell entrance potential10 V
Collision energy25 V
Cell exit potential10 V
Ionization modeESI (+)
Dwell time80 msec

These parameters enable precise identification and quantification of Cyclobenzaprine N-Oxide in biological samples and pharmaceutical formulations .

Chromatographic Methods

Applications and Research Significance

Pharmaceutical Quality Control

Cyclobenzaprine N-Oxide serves several critical functions in pharmaceutical development and quality control:

  • Reference Standard: Used as an analytical reference standard for identification and quantification of metabolites and impurities in cyclobenzaprine formulations

  • Impurity Profiling: Monitored as a potential impurity in cyclobenzaprine formulations , with its presence potentially affecting drug quality and stability

  • Stability Studies: Important marker in stability and degradation studies of cyclobenzaprine under various conditions

Pharmacokinetic Research

Understanding the formation of Cyclobenzaprine N-Oxide provides valuable insights into the metabolic fate of cyclobenzaprine in the body. This knowledge assists in:

  • Evaluating the complete metabolic profile of cyclobenzaprine

  • Assessing potential drug interactions

  • Understanding the elimination pathways of the drug

Research has established that cyclobenzaprine is extensively metabolized, with less than 1% excreted unchanged in urine . The effective elimination half-life of the parent compound is approximately 18 hours (range 8-37 hours) , with plasma clearance of 0.7 L/min .

Recent Research Findings

A significant study on sublingual formulation development for cyclobenzaprine employed permeation models that included monitoring of Cyclobenzaprine N-Oxide formation . This research assessed the effectiveness of permeation models in formulation development while examining metabolic activities in various tissues.

The study incorporated validated LC-MS/MS methods for detecting cyclobenzaprine and its metabolites, including Cyclobenzaprine N-Oxide, demonstrating the importance of this compound in comprehensive drug metabolism studies .

Safety AspectDetailsReference
GHS SymbolsGHS07, GHS06
Signal WordDanger
Hazard StatementsH319-H336-H301 (Eye irritation, may cause drowsiness, toxic if swallowed)
Precautionary StatementsP264-P280-P305+P351+P338-P337+P313 and others
Recommended UseIndustrial and scientific research purposes only

Standard laboratory precautions should be observed when handling this compound, including:

  • Use of appropriate personal protective equipment

  • Avoidance of ingestion, inhalation, and skin contact

  • Proper storage under inert atmosphere at -20°C

  • Handling as a "pharmaceutical related compound of unknown potency"

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